Bis(2-aminobenzoic acid) zinc salt
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Overview
Description
Bis(2-aminobenzoic acid) zinc salt is a coordination compound where zinc is coordinated with two molecules of 2-aminobenzoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of zinc, an essential trace element, enhances its biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminobenzoic acid) zinc salt typically involves the reaction of zinc salts with 2-aminobenzoic acid under controlled conditions. One common method is to dissolve zinc acetate in water and then add an aqueous solution of 2-aminobenzoic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminobenzoic acid) zinc salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of zinc metal or other reduced species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various substituted derivatives of 2-aminobenzoic acid .
Scientific Research Applications
Bis(2-aminobenzoic acid) zinc salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of bis(2-aminobenzoic acid) zinc salt involves its interaction with biological molecules. Zinc ions can coordinate with various biomolecules, influencing their structure and function. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Zinc 4-aminobenzoate: Another zinc coordination compound with similar biological properties.
Zinc 2-methylimidazole: Known for its antimicrobial activity.
Zinc 2-aminobenzhydrazide: Studied for its potential therapeutic applications.
Uniqueness
Bis(2-aminobenzoic acid) zinc salt is unique due to the specific coordination environment around the zinc ion, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
zinc;2-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO2.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGWCMKBLYYIOR-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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